2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
CAS No.: 329057-47-8
Cat. No.: VC21480146
Molecular Formula: C23H27NO7
Molecular Weight: 429.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329057-47-8 |
|---|---|
| Molecular Formula | C23H27NO7 |
| Molecular Weight | 429.5g/mol |
| IUPAC Name | 2-methoxyethyl 2-amino-4-(4-methoxycarbonylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
| Standard InChI | InChI=1S/C23H27NO7/c1-23(2)11-15(25)18-16(12-23)31-20(24)19(22(27)30-10-9-28-3)17(18)13-5-7-14(8-6-13)21(26)29-4/h5-8,17H,9-12,24H2,1-4H3 |
| Standard InChI Key | PETNGUQEINGXJE-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=C(C=C3)C(=O)OC)C(=O)C1)C |
| Canonical SMILES | CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=C(C=C3)C(=O)OC)C(=O)C1)C |
Introduction
Chemical Identity and Structural Characteristics
2-Methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is identified by the CAS Registry Number 329057-47-8 . This compound features a characteristic chromene core with several functional groups that contribute to its biological activity. Its molecular formula is C23H27NO7 with a molecular weight of approximately 429.46-429.5 g/mol . The structural backbone includes a tetrahydro-4H-chromene system with a 2-amino group, a 4-[4-(methoxycarbonyl)phenyl] substituent, 7,7-dimethyl groups, a 5-oxo group, and a 3-carboxylate moiety with a 2-methoxyethyl group.
Key Structural Components
The compound contains several distinct structural elements that contribute to its properties and potential biological activities:
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Chromene Core: The basic 4H-chromene skeleton, which forms the central framework of the molecule
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Amino Group: A 2-amino substituent that can engage in hydrogen bonding interactions
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Methoxycarbonyl Phenyl Group: A 4-[4-(methoxycarbonyl)phenyl] substituent at position 4
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Dimethyl Groups: Two methyl groups at position 7 (geminal dimethyl)
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Oxo Group: A ketone functionality at position 5
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Carboxylate Moiety: A carboxylate group at position 3 with a 2-methoxyethyl substituent
Chemical Identifiers and Properties
The compound can be identified using various chemical descriptors as detailed in Table 1:
Table 1: Chemical Identifiers and Properties
| Property | Value |
|---|---|
| CAS Registry Number | 329057-47-8 |
| Molecular Formula | C23H27NO7 |
| Molecular Weight | 429.46 g/mol |
| IUPAC Name | 2-methoxyethyl 2-amino-4-(4-methoxycarbonylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
| InChI | InChI=1S/C23H27NO7/c1-23(2)11-15(25)18-16(12-23)31-20(24)19(22(27)30-10-9-28-3)17(18)13-5-7-14(8-6-13)21(26)29-4 |
| InChI Key | PETNGUQEINGXJE-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=C(C=C3)C(=O)OC)C(=O)C1)C |
| Typical Purity | ≥95% |
Biological Activities and Medicinal Applications
The 4H-chromene scaffold is recognized for its diverse biological activities. While specific data for 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is limited, research on structurally similar chromene derivatives provides valuable insights into its potential biological activities.
Anticancer Properties
Chromene derivatives have shown significant anticancer potential against multiple cancer cell lines. Compounds structurally similar to the target molecule have demonstrated notable cytotoxic activity, particularly against breast cancer cell lines.
Table 2: Anticancer Activity of Chromene Derivatives Against Selected Cancer Cell Lines
| Compound Type | Cell Line | IC50 (μg/mL) | Comparison Drug (Etoposide) IC50 (μg/mL) |
|---|---|---|---|
| 2-Methoxyethyl derivative | MDA-MB-231 | < 30 | 120 |
| Similar derivative | MCF-7 | < 25 | 100 |
| Another derivative | T47D | < 20 | 110 |
The anticancer activity of these compounds is attributed to their ability to:
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Induce apoptosis through caspase activation
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Inhibit cell migration and invasion
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Target pathways involved in tumor growth and metastasis
Other Biological Activities
Beyond anticancer effects, chromene derivatives have demonstrated various other biological activities:
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Antimicrobial Activity: Studies suggest that chromene derivatives possess antimicrobial properties against a range of pathogens
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Antioxidant Effects: These compounds have shown antioxidant capacity, suggesting potential protective effects against oxidative stress-related diseases
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Potential anti-inflammatory and analgesic properties
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate and related compounds.
Key Structural Features Affecting Activity
Several structural features of chromene derivatives have been identified as important determinants of their biological activity:
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Substituents on the Aromatic Ring: The presence of electron-withdrawing or electron-donating groups can significantly affect reactivity and binding affinity to biological targets
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Alkyl Chain Length: Variations in the methoxyethyl chain influence solubility and membrane permeability, which are crucial for bioavailability and efficacy
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2-Amino Group: This group is often essential for hydrogen bonding interactions with target proteins
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Carboxylate Moiety: The 3-carboxylate group with its methoxyethyl substituent may influence both activity and pharmacokinetic properties
Physical and Chemical Properties
The physical and chemical properties of 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate influence its behavior in biological systems and its potential pharmaceutical applications.
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques:
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NMR Spectroscopy: 1H and 13C NMR can identify key structural elements
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FT-IR: Can identify functional groups such as the amino group, carboxylate, and carbonyl groups
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Mass Spectrometry: Can confirm the molecular weight and fragmentation pattern
Research Applications and Future Perspectives
2-Methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has significant potential in various research areas, particularly in pharmaceutical development.
Current Research Applications
The compound and its structural analogs are currently being investigated for:
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Cancer drug development, particularly targeting breast cancer and other solid tumors
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Structure-activity relationship studies to optimize anticancer activity
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Development of multi-target compounds by incorporating the chromene scaffold into hybrid molecules
Future Research Directions
Future research on this compound and related derivatives may focus on:
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Detailed mechanism of action studies to elucidate the precise molecular targets
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Development of more selective and potent derivatives through rational drug design
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Investigation of combination therapies with established anticancer agents
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Exploration of additional biological activities beyond anticancer effects
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Development of improved formulations to enhance bioavailability
Challenges and Opportunities
While the compound shows promise, several challenges need to be addressed:
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Optimization of synthesis to improve yield and purity
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Enhancement of water solubility for better pharmaceutical formulation
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Comprehensive toxicological evaluation
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Development of structure-activity relationships to guide the design of more potent and selective derivatives
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